molecular formula C7H16ClNO2 B6246179 4-(1-aminoethyl)oxan-4-ol hydrochloride CAS No. 2408958-62-1

4-(1-aminoethyl)oxan-4-ol hydrochloride

Cat. No. B6246179
CAS RN: 2408958-62-1
M. Wt: 181.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-aminoethyl)oxan-4-ol hydrochloride, also known as 4-aminoethyloxazolidin-2-one hydrochloride (AEOH), is a synthetic chemical compound used in scientific research and laboratory experiments. AEOH is a derivative of oxazolidin-2-one, a five-membered heterocyclic compound containing an oxazolidinone ring, and is formed by the condensation of ethylene diamine with 2-hydroxy-3-methyl-2-cyclopenten-1-one. AEOH has a variety of applications in scientific research, including in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

AEOH has a variety of applications in scientific research. In biochemistry, AEOH is used to study the structure and function of proteins, as well as to study enzyme-catalyzed reactions. In pharmacology, AEOH is used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study drug-receptor interactions. In molecular biology, AEOH is used to study gene expression, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

AEOH is thought to act by forming a covalent bond with the active sites of enzymes. This covalent bond is formed by the reaction of the hydrochloride group of AEOH with the amino acid residues of the enzyme. This covalent bond then inhibits the activity of the enzyme, leading to a decrease in the rate of the enzyme-catalyzed reaction.
Biochemical and Physiological Effects
AEOH has been found to have a variety of biochemical and physiological effects. In vitro, AEOH has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In vivo, AEOH has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

AEOH has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and easy to obtain. However, AEOH also has some limitations. It is not very soluble in water and therefore may not be suitable for use with aqueous solutions. Additionally, it may not be suitable for use in experiments involving high temperatures, as it may decompose at temperatures above 90°C.

Future Directions

There are a number of potential future directions for research involving AEOH. One potential direction is to investigate the effects of AEOH on the activity of other enzymes, such as those involved in the metabolism of proteins and nucleic acids. Additionally, further research could be conducted to explore the potential applications of AEOH in drug discovery and development. Finally, further research could be conducted to explore the potential therapeutic applications of AEOH, such as its use as an inhibitor of enzymes involved in the metabolism of drugs.

Synthesis Methods

The synthesis of AEOH involves the condensation of ethylene diamine with 2-hydroxy-3-methyl-2-cyclopenten-1-one. This reaction is catalyzed by an acid, usually hydrochloric acid, and proceeds in two steps. In the first step, the ethylene diamine and 2-hydroxy-3-methyl-2-cyclopenten-1-one react to form an intermediate, which then undergoes a cyclization reaction to form AEOH. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The resulting product is then purified by recrystallization in order to obtain the pure AEOH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-aminoethyl)oxan-4-ol hydrochloride involves the reaction of 4-hydroxytetrahydrofuran with ethylenediamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-hydroxytetrahydrofuran", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "4-hydroxytetrahydrofuran is reacted with ethylenediamine in the presence of a catalyst such as sulfuric acid to form 4-(1-aminoethyl)oxan-4-ol.", "The resulting product is then quaternized with hydrochloric acid to form 4-(1-aminoethyl)oxan-4-ol hydrochloride." ] }

CAS RN

2408958-62-1

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.